Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol is a versatile pyridine derivative with a chloro and ethylamino substitution pattern, offering utility as a key intermediate in pharmaceutical and agrochemical synthesis. The hydroxymethyl group at the 3-position enhances its reactivity, enabling further functionalization through esterification, oxidation, or nucleophilic substitution. Its structural features make it valuable for constructing heterocyclic frameworks or modifying bioactive molecules. The ethylamino group contributes to solubility and binding interactions in target applications. This compound is typically handled under controlled conditions due to its reactive chloro substituent. Its purity and stability are critical for consistent performance in synthetic workflows. Proper storage in a cool, dry environment is recommended to maintain integrity.
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol structure
959162-99-3 structure
Product Name:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
CAS No:959162-99-3
MF:C8H11ClN2O
MW:186.638740777969
CID:2115349
PubChem ID:58009138
Update Time:2025-06-11

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-4-(ethylamino)-3-Pyridinemethanol
    • (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
    • 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
    • MPXJZSOEDMDXJO-UHFFFAOYSA-N
    • 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
    • (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
    • 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
    • [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
    • 959162-99-3
    • DA-36294
    • CS-0168595
    • BS-52864
    • F71710
    • SCHEMBL4281181
    • (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
    • MDL: MFCD20685998
    • Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
    • InChI Key: MPXJZSOEDMDXJO-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=N1)CO)NCC

Computed Properties

  • Exact Mass: 186.0559907g/mol
  • Monoisotopic Mass: 186.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.2
  • XLogP3: 1.8

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1229558-1g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 95%
1g
$600 2024-06-03
Ambeed
A1501937-100mg
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
100mg
$6.0 2023-08-31
Ambeed
A1501937-250mg
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
250mg
$10.0 2023-08-31
Ambeed
A1501937-1g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
1g
$18.0 2025-02-25
Ambeed
A1501937-5g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
5g
$89.0 2025-02-25
Aaron
AR01DFRU-100mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
100mg
$5.00 2025-02-12
Aaron
AR01DFRU-250mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
250mg
$6.00 2025-02-12
Aaron
AR01DFRU-1g
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
1g
$10.00 2025-02-12
1PlusChem
1P01DFJI-100mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 97%
100mg
$25.00 2024-04-19
1PlusChem
1P01DFJI-250mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 97%
250mg
$26.00 2024-04-19

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Process for preparation of Fgfr4 inhibitor and application
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ;  1 h, rt
Reference
Process for preparation of FGFR inhibitor and application thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  < 30 °C; 30 - 40 min, 25 - 30 °C
Reference
Process preparation of Ripretinib and solid state forms
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ;  rt
Reference
Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Sodium hydroxide ,  Water
Reference
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma
Zhang, Xiaomeng; Wang, Yazhou; Ji, Jianfeng; Si, Dongjuan; Bao, Xueting; et al, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol ,  Ethyl acetate
Reference
Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 30 min, 0 °C
Reference
Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, cooled
Reference
Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 55 °C
1.2 Solvents: Water ;  rt
Reference
Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor
, United States, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

Additional information on (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

Introduction to (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (CAS No. 959162-99-3)

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 959162-99-3, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound consists of a pyridine core substituted with a chloro group at the 6-position and an ethylamino group at the 4-position, with a hydroxymethyl group attached to the 3-position of the pyridine ring. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity.

The< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol molecule exhibits a high degree of versatility, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for diverse chemical modifications, enabling chemists to tailor its properties for specific applications. In recent years, there has been growing interest in exploring the pharmacological potential of this compound, particularly in the context of drug discovery and development.

Recent studies have highlighted the< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol as a promising scaffold for designing new therapeutic agents. Its structural features suggest that it may interact with various biological targets, making it a candidate for treating a range of diseases. For instance, preliminary research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This potential makes it an attractive candidate for further investigation in medicinal chemistry.

The< strong>CAS No. 959162-99-3 designation ensures that researchers can reliably identify and procure this compound for their studies. The systematic naming convention provides a clear and unambiguous description of its molecular structure, facilitating accurate communication among scientists. This is particularly important in collaborative research environments where precise identification of chemical entities is crucial.

In addition to its pharmacological potential, (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol has shown promise in synthetic chemistry as a versatile building block. Its reactivity allows for the introduction of additional functional groups, enabling the creation of more complex molecules with tailored properties. This flexibility makes it a valuable tool for chemists working on the synthesis of novel compounds.

The< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol molecule's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it a useful intermediate in organic synthesis. These reactions can be harnessed to construct more intricate molecular architectures, which are often required for developing new drugs with improved efficacy and selectivity.

Advances in computational chemistry have also contributed to a better understanding of the< strong>CAS No. 959162-99-3 compound's behavior. Molecular modeling studies can predict how this compound might interact with biological targets, providing insights into its potential pharmacological effects. These computational approaches are increasingly integral to drug discovery pipelines, offering efficient ways to screen large libraries of compounds for their therapeutic potential.

The< strong>6-Chloro-4-(ethylamino)pyridin-3-yl)methanol has been studied in various contexts, including its role as an intermediate in multi-step syntheses aimed at creating novel bioactive molecules. Its structural features make it particularly useful for constructing heterocyclic frameworks, which are common motifs in many pharmaceuticals. By leveraging its reactivity, researchers can develop new compounds with enhanced biological activity and improved pharmacokinetic properties.

In conclusion, (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (CAS No. 959162-99-3) is a compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the field.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.